molecular formula C8H11NO3 B13806679 2-Cyano-2-ethoxyethyl acrylate

2-Cyano-2-ethoxyethyl acrylate

Cat. No.: B13806679
M. Wt: 169.18 g/mol
InChI Key: DUMOIXQZQLZBKS-UHFFFAOYSA-N
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Description

2-Cyano-2-ethoxyethyl acrylate is a chemical compound belonging to the family of cyanoacrylates. These compounds are known for their rapid polymerization in the presence of moisture, making them valuable in various adhesive applications. This compound is a colorless liquid with a faint sweet smell and low viscosity, commonly used in industrial and medical adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2-ethoxyethyl acrylate is typically synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale condensation reactions, often carried out in continuous reactors to maintain consistent quality and yield. The polymer formed during the reaction is then thermally cracked to produce the monomer, which is purified and stabilized for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-ethoxyethyl acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Moisture: Initiates polymerization.

    Nucleophiles: Such as amines and alcohols, used in substitution reactions.

    Acids and Bases: Employed in hydrolysis reactions to control the pH and reaction rate.

Major Products Formed

    Polymers: Formed during polymerization, used in adhesives.

    Substituted Derivatives: Resulting from substitution reactions, used in various chemical applications.

    Cyanoacrylic Acid Derivatives:

Scientific Research Applications

2-Cyano-2-ethoxyethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Cyano-2-ethoxyethyl acrylate involves rapid anionic polymerization initiated by moisture. The presence of two strong electron-withdrawing groups (cyano and ester) in the molecule leads to polarization of the double bond, facilitating polymerization. The resulting polymer forms strong adhesive bonds through hydrogen bonding and van der Waals interactions with the substrate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyanoacrylate
  • Methyl cyanoacrylate
  • Butyl cyanoacrylate
  • Octyl cyanoacrylate

Uniqueness

2-Cyano-2-ethoxyethyl acrylate stands out due to its unique combination of properties, including rapid polymerization, strong adhesive bonds, and biocompatibility. Compared to other cyanoacrylates, it offers a balance of flexibility and strength, making it suitable for a wide range of applications in both industrial and medical fields.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2-cyano-2-ethoxyethyl) prop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-3-8(10)12-6-7(5-9)11-4-2/h3,7H,1,4,6H2,2H3

InChI Key

DUMOIXQZQLZBKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC(=O)C=C)C#N

Origin of Product

United States

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